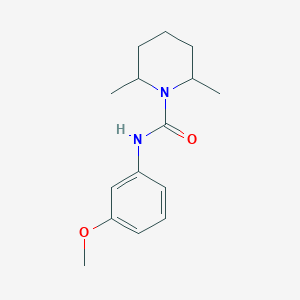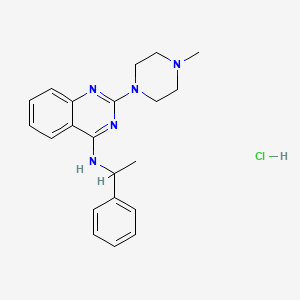
N-(3-methoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2,6-dimethyl-1-piperidinecarboxamide, commonly known as JNJ-42165279, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide compounds and has been synthesized using a unique method.
Mécanisme D'action
JNJ-42165279 acts as a selective antagonist of the KOR. It binds to the receptor and inhibits the activation of downstream signaling pathways that are involved in pain, stress, and addiction. By blocking the KOR, JNJ-42165279 has been shown to reduce pain and stress responses in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and stress responses in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. JNJ-42165279 has been found to be well-tolerated in preclinical studies and has not shown any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of JNJ-42165279 is its selectivity for the KOR. This makes it a potent and specific tool for studying the role of KOR in pain, stress, and addiction. However, one limitation of JNJ-42165279 is its limited solubility in water, which can make it difficult to administer in vivo. This can be overcome by using appropriate solvents or formulations.
Orientations Futures
JNJ-42165279 has several potential future directions for research. One area of interest is its potential use as a non-addictive pain medication. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of addiction and psychiatric disorders. Further studies are needed to determine its mechanism of action and efficacy in these conditions. JNJ-42165279 also has potential applications in the field of neuroscience, where it can be used as a tool to study the role of KOR in various physiological and pathological conditions.
Conclusion:
In conclusion, JNJ-42165279 is a novel compound that has potential therapeutic applications in various diseases. It has been synthesized using a unique method and has been extensively studied for its potential use as a non-addictive pain medication and in the treatment of addiction and psychiatric disorders. JNJ-42165279 acts as a selective antagonist of the KOR and has several biochemical and physiological effects. It has advantages and limitations for lab experiments, and several potential future directions for research.
Méthodes De Synthèse
JNJ-42165279 has been synthesized using a novel method that involves the reaction of 3-methoxyphenylacetic acid with 2,6-dimethylpiperidine-1-carboxylic acid in the presence of a coupling agent. The resulting product is then subjected to a series of purification steps to obtain pure JNJ-42165279. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
JNJ-42165279 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent and selective antagonist of the kappa opioid receptor (KOR). KOR is a G-protein coupled receptor that is involved in the regulation of pain, stress, and addiction. JNJ-42165279 has been shown to have analgesic effects in preclinical studies and has the potential to be used as a non-addictive pain medication. It has also been studied for its potential use in the treatment of depression, anxiety, and drug addiction.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2,6-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-4-7-12(2)17(11)15(18)16-13-8-5-9-14(10-13)19-3/h5,8-12H,4,6-7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTJTCRMCJIELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2,6-dimethylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5294839.png)
![2,2'-[4,4'-biphenyldiylbis(thio)]bis(1-phenylethanone)](/img/structure/B5294849.png)
![2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5294857.png)
![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294864.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B5294882.png)
![2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5294888.png)
![ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate](/img/structure/B5294896.png)

![N~1~-cyclopropyl-N~2~-[(2-methyl-1H-benzimidazol-5-yl)acetyl]glycinamide](/img/structure/B5294915.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5294921.png)

![5-ethyl-8-methoxy-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5294934.png)
![N'-[4-(3-methoxypyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5294937.png)